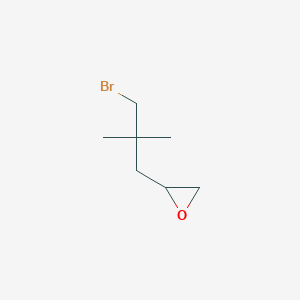

2-(3-Bromo-2,2-dimethylpropyl)oxirane

Description

. This compound is characterized by the presence of an oxirane ring and a brominated tert-butyl group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

2-(3-bromo-2,2-dimethylpropyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-7(2,5-8)3-6-4-9-6/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDWKEOYLOCNDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CO1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)oxirane typically involves the reaction of 3-bromo-2,2-dimethylpropyl alcohol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the formation of the oxirane ring .

Chemical Reactions Analysis

2-(3-Bromo-2,2-dimethylpropyl)oxirane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amines, leading to the formation of different functionalized oxiranes.

Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, resulting in the formation of diols or other functional groups depending on the nucleophile used.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.

Common reagents and conditions used in these reactions include strong bases like sodium hydroxide for nucleophilic substitution, and acids or bases for ring-opening reactions. Major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Bromo-2,2-dimethylpropyl)oxirane has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving epoxide intermediates.

Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-Bromo-2,2-dimethylpropyl)oxirane exerts its effects involves the interaction of the oxirane ring with nucleophiles. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles, leading to the formation of new bonds and functional groups. This reactivity is exploited in synthetic chemistry to create a wide range of products .

Comparison with Similar Compounds

2-(3-Bromo-2,2-dimethylpropyl)oxirane can be compared with other similar compounds such as:

Epichlorohydrin: Another epoxide with a chlorinated substituent, used in the production of epoxy resins.

Styrene Oxide: An epoxide derived from styrene, used in the synthesis of pharmaceuticals and as a reactive intermediate in organic synthesis.

Propylene Oxide: A simpler epoxide used in the production of polyurethanes and as a fumigant.

The uniqueness of this compound lies in its brominated tert-butyl group, which imparts specific reactivity and properties that are valuable in various applications .

Biological Activity

2-(3-Bromo-2,2-dimethylpropyl)oxirane, also known by its CAS number 125741-36-8, is an epoxide compound that has garnered attention for its potential biological activities. Epoxides are known for their reactivity due to the strained three-membered ring structure, which can interact with various biological targets. This article delves into the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C₈H₁₃BrO

Molecular Weight: 203.09 g/mol

IUPAC Name: this compound

The compound features a bromo substituent and a dimethylpropyl group, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthesis pathway often includes:

- Formation of the Alcohol: Starting from a suitable alcohol precursor.

- Epoxidation Reaction: Utilizing reagents such as peracids (e.g., m-chloroperbenzoic acid) to convert the double bond into an epoxide.

Antimicrobial Activity

Recent studies have indicated that epoxide compounds can exhibit antimicrobial properties. For instance:

- Case Study 1: A study highlighted the antibacterial activity of various epoxide derivatives against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. While specific data on this compound was not detailed in the literature, similar compounds have shown promising results with minimum inhibitory concentrations (MIC) in the range of 1-32 μg/mL against resistant bacterial strains .

The mechanism by which this compound exerts its biological effects is likely related to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to:

- Enzyme Inhibition: By modifying active sites on enzymes, epoxides can disrupt metabolic pathways.

- Cell Membrane Interaction: The lipophilic nature of the compound may allow it to integrate into cellular membranes, affecting membrane integrity and function.

Toxicity and Safety

While many epoxide compounds exhibit biological activity, they can also pose toxicity risks due to their reactive nature. Toxicological studies are essential to evaluate the safety profile of this compound. Preliminary assessments suggest that while some derivatives might show low toxicity in human cell lines, further research is necessary to establish a comprehensive safety profile .

Comparative Analysis

A comparison with other similar epoxide compounds reveals that structural variations significantly impact biological activity. For example:

| Compound Name | Biological Activity | MIC (μg/mL) |

|---|---|---|

| This compound | Potentially antibacterial | TBD |

| Epoxide A | Strong antibacterial against MRSA | 1 |

| Epoxide B | Moderate antifungal activity | >32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.